3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

Chemical Stability Photochemistry Tautomerization

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4), also known as N-methylisatinoxime or 3-amino-1-methylindolin-2-one, is a heterocyclic small molecule belonging to the 3-aminooxindole (indolin-2-one) class. It is a chiral building block and pharmacophore scaffold characterized by an indoline core fused with a benzene ring, bearing an amino substituent at the C3 position and an N-methyl group at the lactam nitrogen.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 121974-35-4
Cat. No. B044163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-1,3-dihydro-2H-indol-2-one
CAS121974-35-4
Synonyms2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C1=O)N
InChIInChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3
InChIKeyNZWLKZYQAQNZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4): Chemical Identity, Structural Class, and Commercial Availability for Research Procurement


3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4), also known as N-methylisatinoxime or 3-amino-1-methylindolin-2-one, is a heterocyclic small molecule belonging to the 3-aminooxindole (indolin-2-one) class . It is a chiral building block and pharmacophore scaffold characterized by an indoline core fused with a benzene ring, bearing an amino substituent at the C3 position and an N-methyl group at the lactam nitrogen . Commercially, this compound is available from multiple chemical vendors either as the free base or the hydrochloride dihydrate salt, with catalog purities generally specified at 95% or 98%+ . Due to the presence of an unsubstituted primary amine adjacent to a stereogenic center, it serves as a versatile intermediate in medicinal chemistry campaigns and a privileged scaffold for the development of kinase inhibitors and neuroactive agents .

Why Substituting 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4) with Generic 3-Aminooxindole Analogs Compromises Research Reproducibility and Procurement Outcomes


Structural differences within the 3-aminooxindole class are not trivial from a procurement standpoint; they directly govern target engagement, stereochemical outcomes, and synthetic accessibility. The N-methyl group in 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4) is not merely an inert substituent—it alters hydrogen-bonding capacity at the lactam site, modifies lipophilicity relative to unsubstituted 3-aminooxindole (CAS 117069-75-7), and eliminates the labile N-H proton that can otherwise participate in unwanted side reactions or tautomerization under synthetic conditions [1]. Systematic studies on N-substituted 3-aminooxindoles demonstrate that variations in the N-substituent produce large shifts in inhibitory potency against cholinesterases, with IC50 values spanning from nanomolar to micromolar ranges, underscoring that potency is highly sensitive to this specific structural feature [2]. Consequently, substituting the N-methyl variant with the N-unsubstituted, N-benzyl, or N-alkyl analogs may produce divergent activity profiles and irreproducible synthetic yields, undermining comparative SAR studies and late-stage functionalization campaigns.

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4): Quantitative Differentiation Evidence for Procurement and Experimental Design


N-Methyl Substitution Confers Distinct Chemical Stability Relative to N-Unsubstituted and Alternative N-Alkyl 3-Aminooxindole Congeners

The N-methyl substitution on the oxindole core eliminates the N-H proton, thereby preventing lactam-lactim tautomerization that can occur in unsubstituted 3-aminooxindole analogs (e.g., CAS 117069-75-7). Comparative photochemical studies of isatin oxime derivatives reveal that N-methylisatin β-oxime (N-methylisatinoxime) undergoes photoisomerization under UV irradiation in methanol, whereas unsubstituted isatin α-oxime remains unchanged under identical conditions, indicating that the N-methyl group alters the compound's photochemical reactivity profile [1]. Additionally, the presence of the N-methyl group in indolin-2-one scaffolds enhances the compound's lipophilicity and reduces intermolecular hydrogen bonding with the lactam carbonyl, a feature exploited in kinase inhibitor design to modulate target binding and metabolic stability [2].

Chemical Stability Photochemistry Tautomerization Indolin-2-one

N-Substitution Drives Potency in 3-Aminooxindole Scaffolds: Butyrylcholinesterase (BuChE) Inhibition Varies from Sub-micromolar to Nanomolar Across Analogs

While 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one itself has not been directly profiled in the published cholinesterase SAR series, a systematic study of structurally related N-substituted 3-aminooxindoles and N-propargyl derivatives revealed that most compounds in the series were strong inhibitors of butyrylcholinesterase (BuChE) with IC50 values less than 1 µM, and one optimized derivative achieved an IC50 of 27 nM against BuChE [1]. Critically, all compounds in this study demonstrated selectivity for BuChE over acetylcholinesterase (AChE), a selectivity profile that is pharmacologically relevant for Alzheimer's disease drug development [1]. This dataset establishes that the 3-aminooxindole core, when appropriately N-substituted, can achieve high-potency BuChE inhibition, and that the N-substituent is a key determinant of both absolute potency and AChE/BuChE selectivity. The N-methyl variant (CAS 121974-35-4) serves as the foundational scaffold for this series and as a versatile building block for further N-derivatization in SAR campaigns.

Butyrylcholinesterase Alzheimer's Disease Oxindole Scaffold SAR

3-Amino-3-methyloxindole Scaffold Demonstrates Antiarrhythmic Efficacy Comparable to Lidocaine with Reduced Acute Toxicity in Murine Model

In a series of 3-amino-3-methyloxindoles synthesized and screened for antiarrhythmic activity, all compounds demonstrated protective activity against chloroform-induced arrhythmias in mice [1]. Notably, one member of the series, 3-methyl-3-piperidinooxindole, displayed antiarrhythmic activity equal to that of the reference drug lidocaine while exhibiting only one-third the acute toxicity of lidocaine [1]. While 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one differs from the tested compounds in substitution pattern (N-methyl vs. C3-methyl), this study provides class-level validation that the 3-aminooxindole scaffold bearing a methyl group can confer a favorable therapeutic index in cardiovascular applications.

Antiarrhythmic Cardiovascular Pharmacology Toxicity Oxindole

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4) as a Privileged Chiral Building Block for the Synthesis of Bioactive 3-Aminooxindole Derivatives with Quaternary Stereocenters

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one serves as a key intermediate and privileged scaffold in the synthesis of optically active 3,3′-disubstituted oxindoles, which constitute core structural motifs in numerous bioactive molecules including the gastrin/CCK-B receptor antagonist AG-041R, the vasopressin V1b receptor antagonist SSR-149415, and the antimalarial drug candidate NITD609 [1]. In synthetic methodology studies, derivatives of 3-amino-2-oxindoles have been obtained with yields up to 90% and enantioselectivities up to 92:8 er via Box-Ni catalyzed asymmetric amination [2], and up to 98% yield with 76% ee via Pd-catalyzed borylation/intramolecular arylation . The presence of the N-methyl group in CAS 121974-35-4 distinguishes it from unsubstituted 3-aminooxindole by eliminating the possibility of N-H deprotonation under basic reaction conditions, thereby providing a more robust and predictable synthetic handle for N-alkylation and further derivatization in multi-step synthetic sequences.

Asymmetric Synthesis Chiral Building Block 3-Aminooxindole Medicinal Chemistry

N-Methyl Protection Distinguishes CAS 121974-35-4 from N-Unsubstituted 3-Aminooxindole (CAS 117069-75-7) in Synthetic Reliability and Commercial Accessibility

The primary structural comparator for 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4) is unsubstituted 3-aminooxindole (3-aminoindolin-2-one, CAS 117069-75-7). The N-methyl group in CAS 121974-35-4 eliminates the acidic N-H proton, thereby preventing base-mediated deprotonation and subsequent N-alkylation side reactions during synthesis . Commercially, CAS 121974-35-4 is widely available as both the free base and the hydrochloride dihydrate salt from multiple vendors, with purities typically specified at 95% or 98%+ . In contrast, the unsubstituted analog CAS 117069-75-7 is less commonly stocked and often requires custom synthesis, introducing procurement delays and batch-to-batch variability . The hydrochloride salt form of CAS 121974-35-4 further enhances handling convenience and long-term storage stability, with vendors recommending storage in cool, dry conditions .

Building Block Synthetic Intermediate Indolin-2-one Chemical Procurement

Recommended Research and Industrial Application Scenarios for 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 121974-35-4) Based on Quantified Differentiation Evidence


Alzheimer's Disease Drug Discovery: Cholinesterase Inhibitor SAR Campaigns Using the 3-Aminooxindole Scaffold

This compound is optimally deployed as the core scaffold for building structure-activity relationship (SAR) libraries targeting butyrylcholinesterase (BuChE) inhibition for Alzheimer's disease research. As established by the class-level evidence, N-substituted 3-aminooxindoles achieve BuChE IC50 values from <1 µM down to 27 nM with selectivity over AChE [1]. The N-methyl group in CAS 121974-35-4 provides a defined starting point for systematic N-derivatization, allowing medicinal chemists to probe the N-substituent's effect on potency and selectivity while maintaining a consistent 3-aminooxindole core. Procurement of this specific N-methyl variant ensures that SAR campaigns begin with a well-characterized, commercially accessible building block rather than an unsubstituted analog that would require additional synthetic steps to install the N-substituent required for optimal target engagement.

Cardiovascular Pharmacology: Antiarrhythmic Agent Development Leveraging the Methylated 3-Aminooxindole Scaffold

Building on class-level evidence that 3-amino-3-methyloxindoles exhibit antiarrhythmic activity comparable to lidocaine with reduced acute toxicity (one-third of lidocaine's toxicity in murine models) [1], CAS 121974-35-4 serves as a strategic entry scaffold for cardiovascular drug discovery programs. Although the methylation pattern differs (C3-methyl in the tested compounds vs. N-methyl in CAS 121974-35-4), the shared 3-aminooxindole core with methyl substitution validates the scaffold's potential for achieving a favorable therapeutic index in antiarrhythmic applications. Researchers can use CAS 121974-35-4 as a starting point for hybrid design strategies combining N-methyl and C3-substitution patterns to optimize both antiarrhythmic efficacy and safety margins.

Synthetic Methodology Development: Asymmetric Construction of Quaternary 3-Aminooxindole Stereocenters

CAS 121974-35-4 is the building block of choice for synthetic chemistry groups developing catalytic asymmetric methods for 3-aminooxindole synthesis. The N-methyl protection eliminates the acidic N-H proton, preventing deprotonation and unwanted N-alkylation side reactions under the basic conditions commonly employed in asymmetric amination (Box-Ni catalysis, up to 90% yield, 92:8 er) [1] and Pd-catalyzed arylation (up to 98% yield, 76% ee) [2]. This structural feature provides a more robust and predictable synthetic handle compared to the unsubstituted analog CAS 117069-75-7, which retains a reactive N-H site. For methodology development laboratories seeking a reliable, commercially available substrate for reaction optimization and scope demonstration, CAS 121974-35-4 offers superior reproducibility and reduced risk of competing reaction pathways.

Kinase Inhibitor Medicinal Chemistry: Scaffold for Tyrosine Kinase Inhibitor Optimization

Given that indolin-2-one derivatives constitute a well-established class of protein tyrosine kinase inhibitors with demonstrated utility in oncology drug development [1], CAS 121974-35-4 serves as a foundational building block for kinase inhibitor SAR programs. The 3-aminooxindole scaffold with N-methyl protection provides a versatile platform for introducing diverse substituents at the C3-amino position and the aromatic ring, enabling systematic exploration of kinase selectivity profiles. The compound's commercial availability through major suppliers including Sigma-Aldrich's AldrichCPR collection [2] and multiple other vendors ensures reliable supply for iterative medicinal chemistry campaigns, distinguishing it from less accessible 3-aminooxindole analogs that may require custom synthesis and extended lead times.

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